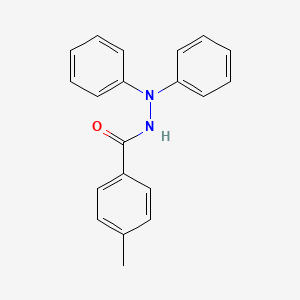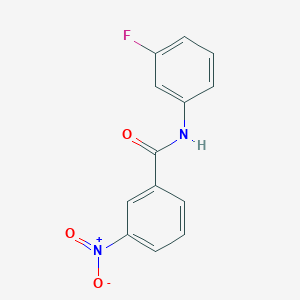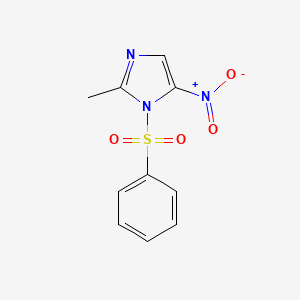![molecular formula C18H14Br2N4O5 B11101462 2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11101462.png)
2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of brominated phenoxy and indole moieties, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common approach starts with the bromination of 4-methylphenol to obtain 2,6-dibromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,6-dibromo-4-methylphenoxy)acetic acid. The final step involves the condensation of this acid with N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of bromine atoms with other functional groups .
Scientific Research Applications
2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The brominated phenoxy and indole moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dibromo-6-methylphenoxy)acetohydrazide
- 2-(2,6-dibromo-4-nitrophenoxy)acetohydrazide
- 2-(2,6-dibromo-4-methylphenoxy)methyl-2-methyloxirane
Uniqueness
Compared to similar compounds, 2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide stands out due to its unique combination of brominated phenoxy and indole moieties.
Properties
Molecular Formula |
C18H14Br2N4O5 |
|---|---|
Molecular Weight |
526.1 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C18H14Br2N4O5/c1-8-3-12(19)17(13(20)4-8)29-7-14(25)22-23-16-11-6-10(24(27)28)5-9(2)15(11)21-18(16)26/h3-6,21,26H,7H2,1-2H3 |
InChI Key |
MUNRSWMUXQGSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3C)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-(methoxyimino)[(2Z)-2-(propan-2-ylidenehydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]ethanoic acid](/img/structure/B11101394.png)
![ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1H-indole-3-carboxylate](/img/structure/B11101406.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B11101409.png)
![4,4'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzoic acid](/img/structure/B11101413.png)
![8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenyl-7-(phenylamino)pyrido[2,3-d]pyrimidine-2,5(3H,8H)-dione](/img/structure/B11101417.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-1-hydroxy-3-phenylurea](/img/structure/B11101421.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11101427.png)
![5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N'-(thiophen-2-ylcarbonyl)furan-2-carbohydrazide](/img/structure/B11101430.png)
![(5S,6R)-6-(1H-benzotriazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11101433.png)
![1-[4-tert-butyl-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11101436.png)

![[({(1E,2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]propylidene}amino)oxy](phenyl)methanone](/img/structure/B11101449.png)

